molecular formula C38H34P2Pt B1143563 Ethylenebis(triphenylphosphine)platinum(0) CAS No. 12120-15-9

Ethylenebis(triphenylphosphine)platinum(0)

Cat. No.: B1143563
CAS No.: 12120-15-9
M. Wt: 747.7
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Description

Ethylenebis(triphenylphosphine)platinum(0) is an organometallic compound with the chemical formula [ (C6H5)3P]2Pt (H2C=CH2). It is a platinum complex where the platinum atom is coordinated to two triphenylphosphine ligands and an ethylene ligand. This compound is known for its applications in catalysis and organometallic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenebis(triphenylphosphine)platinum(0) can be synthesized through various methods. One common method involves the reaction of bis(triphenylphosphine)platinum(II) chloride with ethylene in the presence of a reducing agent such as hydrazine in 2-propanol . The reaction proceeds as follows:

(Ph3P)2PtCl2+C2H4+N2H4(Ph3P)2Pt(C2H4)+2HCl+N2\text{(Ph}_3\text{P)}_2\text{PtCl}_2 + \text{C}_2\text{H}_4 + \text{N}_2\text{H}_4 \rightarrow \text{(Ph}_3\text{P)}_2\text{Pt(C}_2\text{H}_4) + 2\text{HCl} + \text{N}_2 (Ph3​P)2​PtCl2​+C2​H4​+N2​H4​→(Ph3​P)2​Pt(C2​H4​)+2HCl+N2​

Industrial Production Methods

Industrial production methods for ethylenebis(triphenylphosphine)platinum(0) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of inert atmosphere and controlled temperature is crucial to prevent decomposition and ensure the stability of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethylenebis(triphenylphosphine)platinum(0) undergoes various types of reactions, including:

    Oxidative Addition: This reaction involves the addition of a molecule to the platinum center, increasing its oxidation state.

    Reductive Elimination: This reaction involves the removal of two ligands from the platinum center, reducing its oxidation state.

    Ligand Exchange: This reaction involves the exchange of ligands on the platinum center with other ligands.

Common Reagents and Conditions

    Oxidative Addition: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Reductive Elimination: This reaction often occurs under mild conditions, sometimes requiring heating.

    Ligand Exchange: Reagents such as alkenes and alkynes are used, and the reaction is typically carried out in an inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition with an alkyl halide would result in a platinum complex with the alkyl and halide ligands attached to the platinum center.

Scientific Research Applications

Ethylenebis(triphenylphosphine)platinum(0) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethylenebis(triphenylphosphine)platinum(0) involves its ability to coordinate with various ligands and undergo oxidative addition and reductive elimination reactions. The platinum center acts as a nucleophilic species, facilitating the exchange of ligands and the formation of new bonds. This reactivity is crucial for its catalytic activity and its interactions with biological molecules .

Comparison with Similar Compounds

Ethylenebis(triphenylphosphine)platinum(0) can be compared with other platinum complexes such as:

Ethylenebis(triphenylphosphine)platinum(0) is unique due to its ethylene ligand, which imparts distinct reactivity and stability compared to other platinum complexes.

Properties

IUPAC Name

ethene;platinum;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.C2H4.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h2*1-15H;1-2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUASTIKPBCXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34P2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501338570
Record name Ethylenebis(triphenylphosphine)platinum(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501338570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

747.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12120-15-9
Record name Ethylenebis(triphenylphosphine)platinum(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501338570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenebis(triphenylphosphine)platinum(0)
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